molecular formula C13H11N3O4 B2953976 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid CAS No. 88460-77-9

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid

Cat. No.: B2953976
CAS No.: 88460-77-9
M. Wt: 273.248
InChI Key: LQKWJZYIEQIJBV-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid is a heterocyclic compound that contains both a furan ring and a benzoic acid moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

The synthesis of 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid typically involves the reaction of furan derivatives with benzoic acid derivatives under specific conditions. One common method involves the condensation of 2-furoic acid with hydrazine derivatives, followed by further functionalization to introduce the benzoic acid moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds to 2-(5-((2-Carbamoylhydrazono)methyl)furan-2-yl)benzoic acid include other furan derivatives and benzoic acid derivatives. For example:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-13(19)16-15-7-8-5-6-11(20-8)9-3-1-2-4-10(9)12(17)18/h1-7H,(H,17,18)(H3,14,16,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKWJZYIEQIJBV-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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